molecular formula C17H20 B1582526 4-Pentylbiphenyl CAS No. 7116-96-3

4-Pentylbiphenyl

Cat. No.: B1582526
CAS No.: 7116-96-3
M. Wt: 224.34 g/mol
InChI Key: IFUOTAQBVGAZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentylbiphenyl is an organic compound with the chemical formula C17H20. It is a biphenyl derivative where a pentyl group is attached to one of the phenyl rings. This compound is known for its liquid crystalline properties, making it a significant material in the field of liquid crystal displays (LCDs).

Scientific Research Applications

4-Pentylbiphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.

    Biology: Investigated for its interactions with biological membranes and potential use in biosensors.

    Medicine: Explored for its potential in drug delivery systems due to its liquid crystalline properties.

    Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices.

Safety and Hazards

4-Pentylbiphenyl is harmful if swallowed, inhaled, or in contact with skin . It causes skin and serious eye irritation . It is recommended to avoid breathing dust or fumes, and to wash skin thoroughly after handling .

Future Directions

Research on 4-Pentylbiphenyl and related compounds is ongoing. For instance, recent studies have investigated the nematic-isotropic phase transition of this compound . Other research has focused on the effects of multiwalled carbon nanotubes on low-temperature phase transformations in 5CB . These studies suggest that this compound and related compounds have potential for further exploration in various fields, including material science and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylbiphenyl typically involves the alkylation of biphenyl. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{-C}_6\text{H}_5 + \text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-C}5\text{H}{11} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbiphenyl can undergo various chemical reactions, including:

    Oxidation: The pentyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Pentylbenzoic acid.

    Reduction: 4-Pentylcyclohexylbenzene.

    Substitution: 4-Bromo-4’-pentylbiphenyl or 4-Chloro-4’-pentylbiphenyl.

Comparison with Similar Compounds

    4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal displays due to its high nematic phase stability.

    4-Pentyl-4’-thiocyanobiphenyl: Exhibits similar liquid crystalline properties but with different electronic characteristics due to the presence of the thiocyanate group.

Uniqueness: 4-Pentylbiphenyl is unique in its balance of liquid crystalline properties and chemical stability. Its relatively simple structure allows for easy modification and functionalization, making it a versatile compound in various applications.

Properties

IUPAC Name

1-pentyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUOTAQBVGAZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064566
Record name 1,1'-Biphenyl, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-96-3, 69856-10-6
Record name 4-Pentyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7116-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 4-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 4-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 4-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-pentylbiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PENTYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTS9KSZ5HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Thousand gram of 4-n-pentanoylbiphenyl, 2 l of diethylene glycol and 564 g of potassium hydroxide were introduced into a 5 l three neck flask and warmed with stirring to give a uniform solution at about 80° C, which was then cooled to about 50° C, followed by adding 738 ml of hydrazine hydrate, heating with stirring, distilling off low boiling fractions (mainly water) until the temperature of the reaction mixture reached 185° C, heating under reflux at 185°-190° C for 4 hours, cooling to room temperature, adding 1.5 l of water and 400 ml of hexane, stirring, washing hexane layer with aqueous solution of sodium chloride, and distilling, to give 659 g of 4-n-pentylbiphenyl (b.p. 166°-167°/6 mmHg) (Yield 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
738 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentylbiphenyl
Reactant of Route 2
Reactant of Route 2
4-Pentylbiphenyl
Reactant of Route 3
Reactant of Route 3
4-Pentylbiphenyl
Reactant of Route 4
Reactant of Route 4
4-Pentylbiphenyl
Reactant of Route 5
Reactant of Route 5
4-Pentylbiphenyl
Reactant of Route 6
Reactant of Route 6
4-Pentylbiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.